molecular formula C7H12O B2397159 6-Heptyn-2-ol, (R)- CAS No. 90192-98-6

6-Heptyn-2-ol, (R)-

Cat. No.: B2397159
CAS No.: 90192-98-6
M. Wt: 112.172
InChI Key: UUVYQHRAOICJTA-SSDOTTSWSA-N
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Description

(R)-6-Heptyn-2-ol (CAS: 90192-97-5) is a chiral aliphatic alcohol characterized by a hydroxyl group at the second carbon and a triple bond between the sixth and seventh carbons of a seven-carbon chain. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol (inferred from analogous compounds like 4-Heptyn-2-ol ).

Properties

IUPAC Name

(2R)-hept-6-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVYQHRAOICJTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Heptyn-2-ol, ®- typically involves the use of Grignard reagents. One common method is the reaction of a suitable alkyne with a Grignard reagent followed by hydrolysis. For example, the reaction of 1-hexyne with ethylmagnesium bromide, followed by hydrolysis, can yield 6-Heptyn-2-ol, ®- .

Industrial Production Methods: Industrial production of 6-Heptyn-2-ol, ®- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Types of Reactions:

    Oxidation: 6-Heptyn-2-ol, ®- can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6-heptyn-2-one.

    Reduction: Formation of 6-heptanol.

    Substitution: Formation of 6-heptyn-2-chloride or 6-heptyn-2-bromide.

Scientific Research Applications

6-Heptyn-2-ol, ®- is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 6-Heptyn-2-ol, ®- involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between (R)-6-Heptyn-2-ol and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications
(R)-6-Heptyn-2-ol C₇H₁₂O 112.17 -OH at C2, -C≡C- at C6-C7 Chiral center at C2; triple bond terminal position Intermediate in organic synthesis; potential chiral building block
4-Heptyn-2-ol C₇H₁₂O 112.17 -OH at C2, -C≡C- at C4-C5 Internal triple bond; lacks stereochemical data Used in cyclization reactions; IR spectral data available
6-Hepten-2-ol C₇H₁₄O 114.19 -OH at C2, -C=C- at C6-C7 Double bond instead of triple bond; higher molecular weight Limited evidence; likely used in fragrance or polymer research
6-Methyl-5-hepten-2-ol C₈H₁₆O 128.22 -OH at C2, -C=C- at C5-C6, -CH₃ at C6 Branched structure; double bond and methyl group enhance volatility Synthetic aroma chemical (FEMA 4884); used in perfumery
2-Heptyn-1-ol C₇H₁₂O 112.17 -OH at C1, -C≡C- at C2-C3 Terminal hydroxyl group; triple bond near chain start Intermediate for alkynylation reactions; solubility in organic solvents

Structural and Functional Analysis

  • Triple Bond Position :

    • The terminal triple bond in (R)-6-Heptyn-2-ol (C6-C7) contrasts with internal triple bonds in compounds like 4-Heptyn-2-ol (C4-C5). Terminal alkynes are generally more reactive in click chemistry (e.g., azide-alkyne cycloaddition) but may require stabilization due to steric strain .
    • In contrast, 6-Methyl-5-hepten-2-ol contains a double bond (C5-C6), reducing reactivity compared to triple bonds but enhancing volatility for fragrance applications .
  • Stereochemistry :

    • The (R)-configuration in 6-Heptyn-2-ol is critical for enantioselective synthesis, whereas compounds like 6-Methyl-5-hepten-2-ol lack defined stereocenters, making them less suitable for chiral applications .
  • Branched derivatives like 6-Methyl-5-hepten-2-ol have lower melting points and higher volatility, making them ideal for fragrance formulations .

Biological Activity

6-Heptyn-2-ol, (R)- is a chiral alkyne alcohol with the molecular formula C7_7H12_{12}O. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 6-Heptyn-2-ol, (R)- based on diverse sources, highlighting its mechanisms of action, relevant case studies, and research findings.

6-Heptyn-2-ol is characterized by a triple bond between the second and third carbon atoms in its chain, along with a hydroxyl group (-OH) at the second position. Its stereochemistry is crucial for its biological activity, as the (R)-enantiomer exhibits distinct properties compared to its (S)-counterpart.

Antimicrobial Activity

Research has indicated that 6-Heptyn-2-ol possesses antimicrobial properties . A study conducted on various essential oils found that compounds similar to 6-Heptyn-2-ol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Table 1: Antimicrobial Activity of 6-Heptyn-2-ol

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of 6-Heptyn-2-ol has been explored in various studies. One notable study demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specifically, it has shown efficacy against breast cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Case Study: Breast Cancer Cell Lines
In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with 6-Heptyn-2-ol resulted in a significant decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Anti-inflammatory Activity

6-Heptyn-2-ol also exhibits anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect is mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammatory responses .

The biological activities of 6-Heptyn-2-ol can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the alkyne structure allows it to integrate into lipid membranes, disrupting their integrity.
  • Apoptosis Induction : The compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels and modulating mitochondrial function.
  • Cytokine Modulation : It inhibits key inflammatory mediators, leading to reduced inflammation.

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